molecular formula C16H13N3O2S B4317554 11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

Cat. No.: B4317554
M. Wt: 311.4 g/mol
InChI Key: ZRGOTSLUAWIFBM-UHFFFAOYSA-N
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Description

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[84002,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is a complex heterocyclic compound that features a unique structure combining thiophene and triazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the triazatricyclo framework.

    Thiophene Incorporation: Introduction of the thiophene ring through cross-coupling reactions or cyclization of thiophene precursors.

    Functional Group Transformations: Modifying functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:

    Catalysis: Employing catalysts to improve reaction efficiency.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents.

    Process Optimization: Scaling up the reactions while maintaining control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the thiophene or triazatricyclo rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological activities.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibiting or modulating enzyme activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Modulate Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.

    Triazatricyclo Compounds: Molecules with similar triazatricyclo frameworks.

Uniqueness

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione stands out due to its combined thiophene and triazatricyclo structures, offering unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-9-3-2-5-19-14(9)18-16(21)13-11(10-4-6-22-8-10)7-12(20)17-15(13)19/h2-6,8,11H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOTSLUAWIFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=O)C3=C2NC(=O)CC3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Reactant of Route 2
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Reactant of Route 3
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Reactant of Route 4
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Reactant of Route 5
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
Reactant of Route 6
11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

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